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Compound of Interest

Compound Name: 3-Ethyl-3,4-dimethylheptane

Cat. No.: B14560665 Get Quote

A Technical Guide to 3-Ethyl-3,4-
dimethylheptane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched alkane 3-Ethyl-3,4-
dimethylheptane, focusing on its chemical identity, structural properties, and relevant

analytical methodologies. While not a compound typically associated with drug development,

its properties are pertinent to analytical chemistry and material science.

IUPAC Nomenclature and Chemical Structure
The name 3-Ethyl-3,4-dimethylheptane is the correct and unambiguous identifier for this

molecule according to the International Union of Pure and Applied Chemistry (IUPAC)

nomenclature rules.[1][2][3][4]

The naming convention is derived as follows:

Parent Chain Identification: The longest continuous chain of carbon atoms in the molecule

contains seven carbons, making it a "heptane".

Numbering the Chain: The chain is numbered from the end that gives the substituents (the

attached alkyl groups) the lowest possible locants (positions). Numbering from one direction

gives locants of 3, 3, and 4, which is lower than the alternative (4, 5, 5).
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Identifying and Naming Substituents: The molecule has three substituents: one ethyl (-

CH2CH3) group and two methyl (-CH3) groups.

Alphabetical Ordering and Assembly: The substituents are listed alphabetically (ethyl before

methyl). Prefixes like "di-" are not considered for alphabetization. The final name is

assembled by placing the locants before each substituent name, followed by the parent

chain name.

The chemical structure is as follows:

Molecular Formula: C11H24[5][6]

Canonical SMILES: CCCC(C)C(C)(CC)CC[6]

InChIKey: HKSCZRRMBTUZLO-UHFFFAOYSA-N[6]

Below is a diagram illustrating the logical breakdown of the molecular structure for IUPAC

naming.

Diagram illustrating the parent chain and substituent locations for 3-Ethyl-3,4-
dimethylheptane.

Physicochemical and Identification Data
Quantitative data for 3-Ethyl-3,4-dimethylheptane is summarized below. As a simple, non-

functionalized alkane, it has limited biological activity and is primarily characterized by its

physical properties.
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Property Value Source(s)

Identifier

CAS Number 61868-34-6 [6][7]

PubChem CID 19848562 [6]

Molecular Properties

Molecular Formula C11H24 [5][6]

Molecular Weight 156.31 g/mol [6][8]

Exact Mass 156.187800766 Da [6]

Physical Properties

Boiling Point 189.8 °C [5]

Density 0.778 g/cm³ [8]

XLogP3-AA (Computed) 5.4 [6]

Refractive Index (Computed) 1.428 [6]

Molar Refractivity (Computed) 52.34 m³/mol [6]

Relevance in Research and Development
Branched alkanes such as 3-Ethyl-3,4-dimethylheptane are not typically investigated as

active pharmaceutical ingredients in drug development due to their chemical inertness and lack

of functional groups necessary for specific biological interactions.

Their primary relevance to the scientific community is:

Analytical Standards: Used as reference compounds in Gas Chromatography (GC) for the

identification of components in complex hydrocarbon mixtures like fuels, lubricants, and

environmental samples.

Combustion Research: As a component of surrogate fuel mixtures designed to mimic the

combustion properties of real-world fuels like gasoline or diesel.
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Physicochemical Modeling: Studied to understand the relationship between molecular

structure (e.g., branching) and physical properties like boiling point, viscosity, and density.

There are no known signaling pathways or specific biological mechanisms associated with this

molecule.

Experimental Protocol: Identification by GC-MS
The standard method for the identification and quantification of volatile organic compounds like

3-Ethyl-3,4-dimethylheptane is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]

[12][13] The following is a representative protocol.

Objective: To identify and confirm the presence of 3-Ethyl-3,4-dimethylheptane in a complex

hydrocarbon mixture.

1. Sample Preparation

If the sample is a liquid mixture, dilute it 1:100 (v/v) with a high-purity solvent such as hexane

or dichloromethane.

Prepare a standard solution of pure 3-Ethyl-3,4-dimethylheptane (e.g., 100 ppm in hexane)

for retention time confirmation.

Prepare an alkane standard mixture (e.g., C8-C20) to calculate the Linear Retention Index

(RI) for the target compound.[13]

2. GC-MS Instrumentation and Parameters

Gas Chromatograph: Agilent 7890B series or equivalent.[13]

Mass Spectrometer: Agilent 5977 series mass selective detector (MSD) or equivalent.[13]

Column: HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film

thickness) or equivalent non-polar column.[13]

Carrier Gas: Helium at a constant flow rate of 1.0 - 1.25 mL/min.[13]

Injection: 1 µL of the prepared sample is injected in splitless mode.
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Injector Temperature: 250 °C.[13]

3. GC Oven Temperature Program

Initial Temperature: Hold at 50 °C for 2 minutes.

Ramp 1: Increase temperature at a rate of 5 °C/min to 200 °C.

Ramp 2: Increase temperature at a rate of 20 °C/min to 280 °C.

Final Hold: Hold at 280 °C for 5 minutes. (Note: This program is a general starting point and

must be optimized for the specific sample matrix.)

4. Mass Spectrometer Parameters

Ionization Mode: Electron Impact (EI) at 70 eV.[13]

Mass Range: Scan from m/z 35 to 550 amu.[13]

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.[13]

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

5. Data Analysis

Identification: The compound is identified by comparing its mass spectrum with a reference

library (e.g., NIST). The fragmentation pattern for a branched alkane is characteristic.

Confirmation: The identity is confirmed by matching the retention time of the peak in the

sample chromatogram with that of the pure standard.

Retention Index (RI): For further confirmation, the RI is calculated using the retention times

of the C8-C20 alkane standards and compared against known database values.

The workflow for this analytical protocol is visualized below.
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1. Sample Preparation

2. GC-MS Analysis

3. Data Processing
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A generalized workflow for the identification of a target alkane using Gas Chromatography-
Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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